molecular formula C19H21N5O2 B12243659 3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine

3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine

Cat. No.: B12243659
M. Wt: 351.4 g/mol
InChI Key: KAGDXOLXXGIMJY-UHFFFAOYSA-N
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Description

3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine typically involves multiple steps. One common approach is the condensation of 3-methyl-1,2,4-oxadiazole with pyrrolidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)-6-phenylpyridazine apart from similar compounds is its unique combination of structural features. The presence of both oxadiazole and pyridazine rings, along with the pyrrolidine moiety, provides a distinct set of chemical and biological properties that can be leveraged for various applications .

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

3-methyl-5-[[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H21N5O2/c1-14-20-19(26-23-14)12-24-10-9-15(11-24)13-25-18-8-7-17(21-22-18)16-5-3-2-4-6-16/h2-8,15H,9-13H2,1H3

InChI Key

KAGDXOLXXGIMJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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